molecular formula C20H15F2NO B5703520 N-(3,4-difluorophenyl)-2,2-diphenylacetamide

N-(3,4-difluorophenyl)-2,2-diphenylacetamide

Cat. No.: B5703520
M. Wt: 323.3 g/mol
InChI Key: MOEGHDZHDQDRKN-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2,2-diphenylacetamide: is an organic compound characterized by the presence of difluorophenyl and diphenylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2,2-diphenylacetamide typically involves the reaction of 3,4-difluoroaniline with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-difluorophenyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(3,4-difluorophenyl)-2,2-diphenylacetamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the context of drug discovery for diseases such as cancer and neurodegenerative disorders.

Medicine: The compound’s structural features make it a candidate for the development of new therapeutic agents, especially those targeting specific protein interactions.

Industry: In the materials science industry, this compound is explored for its potential use in the synthesis of advanced polymers and as a precursor for functional materials with unique electronic properties.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-2,2-diphenylacetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and specificity, while the diphenylacetamide moiety contributes to its overall stability and bioavailability. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

  • N-(3,4-difluorophenyl)-2,2-dimethylpropionamide
  • N-(3,5-difluorophenyl)-2,2-diphenylacetamide
  • N-(2,4-difluorophenyl)-2,2-diphenylacetamide

Uniqueness: N-(3,4-difluorophenyl)-2,2-diphenylacetamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of two phenyl groups attached to the acetamide moiety further distinguishes it from similar compounds, providing enhanced stability and potential for diverse applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2NO/c21-17-12-11-16(13-18(17)22)23-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEGHDZHDQDRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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